molecular formula C10H13N3O2 B13275225 (5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol

(5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol

Cat. No.: B13275225
M. Wt: 207.23 g/mol
InChI Key: XTCRWKFFIAACAP-UHFFFAOYSA-N
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Description

(5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol is a chemical compound with the molecular formula C10H13N3O2 It is characterized by the presence of a furan ring, a pyrazole ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1H-pyrazole-3-amine with furan-2-carbaldehyde under specific conditions to form the intermediate product, which is then reduced to yield the final compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the furan ring to a tetrahydrofuran ring.

    Substitution: The amino group on the pyrazole ring can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield furan-2-carboxaldehyde or furan-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

(5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1-methyl-1H-pyrazol-3-yl)methanol: Lacks the furan ring, making it less complex.

    (5-{[(1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol: Similar structure but without the methyl group on the pyrazole ring.

    (5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}thiophene-2-yl)methanol: Contains a thiophene ring instead of a furan ring.

Uniqueness

(5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol is unique due to the combination of the furan and pyrazole rings, along with the methanol group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

[5-[[(1-methylpyrazol-3-yl)amino]methyl]furan-2-yl]methanol

InChI

InChI=1S/C10H13N3O2/c1-13-5-4-10(12-13)11-6-8-2-3-9(7-14)15-8/h2-5,14H,6-7H2,1H3,(H,11,12)

InChI Key

XTCRWKFFIAACAP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=C(O2)CO

Origin of Product

United States

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